molecular formula C16H19N5 B5867216 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5867216
M. Wt: 281.36 g/mol
InChI Key: HUTAQGAUASDEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been proposed that the compound acts as a competitive inhibitor of PDE4 and cNPD enzymes, thereby increasing the levels of cyclic nucleotides in the cell. This, in turn, leads to downstream effects on intracellular signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In vivo studies have shown that the compound can reduce inflammation and airway hyperresponsiveness in animal models of asthma and chronic obstructive pulmonary disease (COPD). Additionally, the compound has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its specificity towards PDE4 and cNPD enzymes. This allows for more targeted and selective inhibition of these enzymes, compared to other compounds that may have off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further investigate its potential applications in the treatment of inflammatory diseases, such as asthma and COPD. Another direction is to explore its potential as an antidepressant agent. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility for use in various experimental settings.

Synthesis Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 2,4-dimethylphenylhydrazine with isopropyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with 4-chloro-3-nitropyrazole to form the final product. This synthesis method has been reported in the literature and has been optimized for higher yields.

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have inhibitory effects on certain enzymes, such as phosphodiesterase 4 (PDE4) and cyclic nucleotide phosphodiesterase (cNPD). These enzymes are involved in the regulation of intracellular signaling pathways and have been implicated in various diseases, including inflammation, asthma, and depression.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-10(2)20-15-13-8-19-21(16(13)18-9-17-15)14-6-5-11(3)7-12(14)4/h5-10H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTAQGAUASDEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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